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molecular formula C10H15BO5 B8475438 (4-Ethoxy-3,5-dimethoxyphenyl)boronic acid

(4-Ethoxy-3,5-dimethoxyphenyl)boronic acid

Cat. No. B8475438
M. Wt: 226.04 g/mol
InChI Key: UAUWXLDUIPDAKI-UHFFFAOYSA-N
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Patent
US06890940B2

Procedure details

Under argon, a 1.60 M solution of n-butyllithium in hexane (2.5 mL, 4.1 mmol) was added to anhydrous tetrahydrofuran (7.0 mL) stirred in a dry ice-acetone bath, followed by dropwise addition of a solution of 4-ethoxy-1-iodo-3,5-dimethoxybenzene (570.0 mg, 1.85 mmol) in anhydrous tetrahydrofuran (1.5 mL). After the mixture was stirred for 20 minutes in the dry ice-acetone bath, triisopropyl borate (0.50 mL, 2.2 mmol) was added, and the mixture was additionally stirred for 20 minutes. The reaction mixture was stirred at room temperature for 1 hour, and concentrated under reduced pressure. To the residue, a 0.1 M aqueous sodium hydroxide (4.4 mL) solution was added. The aqueous solution was washed with chloroform, acidified by the addition of concentrated hydrochloric acid, and extracted with chloroform. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Chloroform-hexane was added to the residue and the resulting precipitate was collected by filtration to afford the title compound as a colorless amorphous powder (162.0 mg, yield: 39%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
4-ethoxy-1-iodo-3,5-dimethoxybenzene
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[CH2:12]([O:14][C:15]1[C:20]([O:21][CH3:22])=[CH:19][C:18](I)=[CH:17][C:16]=1[O:24][CH3:25])[CH3:13].C(=O)=O.CC(C)=O.[B:33](OC(C)C)([O:38]C(C)C)[O:34]C(C)C>O1CCCC1>[CH2:12]([O:14][C:15]1[C:20]([O:21][CH3:22])=[CH:19][C:18]([B:33]([OH:38])[OH:34])=[CH:17][C:16]=1[O:24][CH3:25])[CH3:13] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-ethoxy-1-iodo-3,5-dimethoxybenzene
Quantity
570 mg
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1OC)I)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred in a dry ice-acetone bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was additionally stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, a 0.1 M aqueous sodium hydroxide (4.4 mL) solution was added
WASH
Type
WASH
Details
The aqueous solution was washed with chloroform
ADDITION
Type
ADDITION
Details
acidified by the addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Chloroform-hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1OC)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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